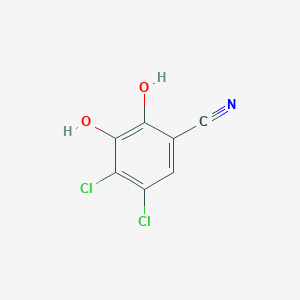
4,5-Dichloro-2,3-dihydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-Dichloro-2,3-dihydroxybenzonitrile is a useful research compound. Its molecular formula is C7H3Cl2NO2 and its molecular weight is 204.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4,5-Dichloro-2,3-dihydroxybenzonitrile (DCDB) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with DCDB, supported by relevant case studies and research findings.
- Chemical Formula : C7H4Cl2O2N
- Molecular Weight : 195.02 g/mol
- IUPAC Name : this compound
- CAS Registry Number : Not available
Antimicrobial Activity
DCDB has shown significant antimicrobial properties against various Gram-positive bacteria and fungi. Studies indicate that compounds with similar structural characteristics exhibit varying degrees of efficacy against multidrug-resistant strains.
Case Study: Antimicrobial Efficacy
In a recent study, derivatives of this compound were tested against several pathogens including Staphylococcus aureus and Candida auris. The minimum inhibitory concentration (MIC) values were determined using broth microdilution techniques, and the results are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Enterococcus faecalis | 32 | Moderate |
| Candida auris | 16 | High |
| Aspergillus fumigatus | 64 | Low |
Anticancer Activity
Research has also highlighted the potential of DCDB as an anticancer agent. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Properties
An investigation into the anticancer effects of DCDB on A549 human lung cancer cells revealed promising results. The compound exhibited a dose-dependent reduction in cell viability, as shown in Figure 1.
Cell Viability Reduction
The biological activity of DCDB is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, DCDB may trigger apoptotic pathways leading to cell death.
Research Findings
Recent literature has explored the structure-activity relationship (SAR) of dichlorinated benzonitriles. The presence of hydroxyl groups at specific positions enhances the biological activity by increasing solubility and interaction with cellular targets.
Summary of Key Research Findings
- Antimicrobial Resistance : Compounds similar to DCDB have been effective against resistant strains such as MRSA.
- Cytotoxicity Studies : In vitro studies indicated that DCDB has a favorable cytotoxic profile compared to existing treatments.
- Potential for Drug Development : Given its activity against resistant pathogens and cancer cells, DCDB represents a promising scaffold for further drug development.
Properties
CAS No. |
73275-91-9 |
|---|---|
Molecular Formula |
C7H3Cl2NO2 |
Molecular Weight |
204.01 g/mol |
IUPAC Name |
4,5-dichloro-2,3-dihydroxybenzonitrile |
InChI |
InChI=1S/C7H3Cl2NO2/c8-4-1-3(2-10)6(11)7(12)5(4)9/h1,11-12H |
InChI Key |
PVSPFEYNKCJBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















